N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride
Description
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride is a synthetic compound featuring a 2-methyl-substituted thiazole ring linked via a methylene group to an L-prolinamide moiety, with a hydrochloride counterion. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
(2S)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-7-13-8(6-15-7)5-12-10(14)9-3-2-4-11-9;/h6,9,11H,2-5H2,1H3,(H,12,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJVAVKYINRDTC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CNC(=O)[C@@H]2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (R)-2-Methylpyrrolidine L-Tartrate
The synthesis of (R)-2-methylpyrrolidine L-tartrate can be achieved through a process that involves the following steps:
- Hydrogenation of 2-methylpyrroline in a mixture of an alkyl alcohol solvent and a hydrogenation catalyst. The 2-methylpyrroline and the hydrogenation catalyst can be purchased from commercial sources such as Sigma-Aldrich Corp. Platinum catalysts, such as platinum on carbon (Pt/C) or platinum (IV) oxide, can be used for the hydrogenation. A mixture of ethanol and methanol at a ratio of about 2:1 to about 3:1 (v/v) can be used as the alcohol solvent. Step (a) can be performed at ambient temperature.
- Removal of the platinum catalyst by filtration.
- Crystallization of (R)-2-methylpyrrolidine L-tartrate or (5)-2-methylpyrrolidine D-tartrate from the solution prepared in the previous step. If L-tartaric acid is added, then (R)-2-methylpyrrolidine L-tartrate is crystallized. If D-tartaric acid is added, then (5)-2-methylpyrrolidine D-tartrate is crystallized. The L-tartaric acid or D-tartaric acid used may be purchased from commercial sources (e.g., Sigma-Aldrich Corp.; St. Louis, MO). The solution is heated to promote dissolution, and then cooled to induce crystallization.
Synthesis of TRH Mimetics
TRH mimetics can be synthesized with carboxyl groups or secondary amide groups at the C-terminus. Additionally, TRH mimetics can be synthesized with an N-terminus 2-oxooxazolidine-4-yl-methyl moiety.
Synthesis of N-Terminus Fragments
N-Cbz protected l-serine, l-threonine, and allo-l-threonine are used to synthesize 3a–k .
- (3a–c) (4S,5R)- or (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acids were synthesized in one step by treatment of 2a–c with sodium hydroxide, with oxazolidinone ring formation occurring rapidly.
- (3g) N-Methyl or N-benzyl (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acids were synthesized from carboxylic acid 3b , via esterification with benzyl alcohol to afford benzyl ester 3d . The benzyl ester 3d was alkylated with iodomethane or benzyl bromide to afford N-methyl derivative 3e or N-benzyl derivative 3f , respectively. The benzyl ester 3e was deprotected by catalytic hydrogenation to give N-methyl-4-carboxylic acid 3g .
- (3h) The benzyl ester 3f was deprotected with aqueous lithium hydroxide to give N-benzyl-4-carboxylic acid 3h .
- (3k) Carboxylic acid 3c was used to synthesize 3k via esterification with thionyl chloride in methanol to afford methyl ester 3i , which was reduced with sodium borohydride to give alcohol 3j . The alcohol derivative 3j was sulfonylated with trifluoromethanesulfonic anhydride to give trifluoromethanesulfonate 3k .
Synthesis of Middle-Part Fragments
N-Boc-3-(thiazol-4-yl)-l-alanine 4a and N-Boc-3-(thiazol-5-yl)-l-alanine 4b were synthesized by alkylation of diethyl acetamidomalonate.
- (4a) Formamide 5 was converted to thioformamide 6 with Lawesson’s reagent. Thiazole ring formation was accomplished by treatment of thioformamide 6 with 1,3-dichloroacetone to afford 4-chloromethylthiazole 7 . The chloro derivative 7 was converted to the desired (thiazol-4-yl)-l-alanine 4a via alkylation of diethyl acetamidomalonate to give 8 , with hydrolysis to provide unprotected (thiazol-4-yl)-dl-alanine.
Synthesis of C-Terminus Fragments
All C-terminus fragments were synthesized from readily available N-Cbz-l-proline 18 , (4 R)-4-thiazolidinecarboxylic acid 19 and N-Boc-l-proline 20 as starting materials.
- l-Prolinamide 22 , l-prolylmorpholine p-toluenesulfonate 24 , and (4 R)-4-thiazolidinecarboxamide 26 were synthesized in two steps from 18 and 19 as starting materials, respectively.
- (2S)-2-cyanopyrrolidine p-toluenesulfonate 29 and (2 R)-2-methylpyrrolidine hydrochloride 33 were synthesized from 20 .
Example Synthesis of a Related Compound
{[(4S)-(2-Oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-l-prolinamide (58) can be synthesized from (4S)-2-oxooxazolidine-4-carboxylic acid (3a ) and [3-(thiazol-4-yl)-l-alanyl]-l-prolinamide dihydrochloride (45 ). This reaction yields the title compound 58 as a white amorphous powder.
Table 1: Characterization Data for Compound 58
| Property | Value |
|---|---|
| Yield | 53% |
| 1H NMR (200 MHz, CD3OD) | δ 8.95 (d, J= 2.0 Hz, 1H), 7.43 and 7.33 (d each, J= 2.0 Hz, total 1H), 4.96 (t, J= 7.2 Hz, 1H), 4.60–4.20 (m, 4H), 3.80 (m, 1H), 3.60–3.10 (m, 3H), 2.30–1.90 (m, 4H) |
| \$$[\alpha]_D^{25}\$$ | −53.0° (c 1.0, H2O) |
| Elemental Analysis (C15H19N5O5S) | Calculated: C, 45.31; H, 5.27; N, 17.61; S, 8.06. Found: C, 45.27; H, 5.31; N, 17.65; S, 7.90. |
| Rf(b) | 0.22 |
Example Synthesis of a Related Compound
{[(4S,5R)-(5-Methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-l-prolinamide (59) can be synthesized from (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid (3b ) and [3-(thiazol-4-yl)-l-alanyl]-l-prolinamide dihydrochloride (45 ). This reaction yields the title compound 59 as a white amorphous powder.
Table 2: Characterization Data for Compound 59
| Property | Value |
|---|---|
| Yield | 57% |
| 1H NMR (200 MHz, CD3OD) | δ 8.95 (d, J= 2.0 Hz, 1H), 7.43 and 7.33 (d each, J= 2.0 Hz, total 1H), 4.97 (t, J= 7.0 Hz, 1H), 4.60–4.30 (m, 2H), 3.93 (d, J= 5.4 Hz, 1H), 3.78 (m, 1H), 3.60–3.10 (m, 3H), 2.30–1.70 (m, 4H), 1.45 (d, J= 6.6 Hz, 3H) |
| \$$[\alpha]_D^{25}\$$ | −30.3° (c 1.0, H2O) |
| Elemental Analysis (C16H21N5O5S) | Calculated: C, 46.68; H, 5.58; N, 17.01; S, 7.79. Found: C, 46.69; H, 5.62; N, 17.19; S, 7.93. |
| Rf(b) | 0.30 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles or tetrahydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride serves as a valuable building block in synthetic organic chemistry. It is utilized for the synthesis of more complex molecules with potential therapeutic properties. The thiazole moiety can undergo various transformations, allowing for the introduction of different functional groups that may enhance biological activity.
Biological Studies
The compound is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Its thiazole structure is known to interact with various biological targets, leading to modulation of biochemical pathways. Notably, studies have shown that derivatives of thiazoles exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been reported to possess antibacterial and antifungal properties.
- Anticancer Potential : The compound's ability to interact with cellular targets makes it a candidate for anticancer drug development.
- Neuroprotective Effects : Research indicates potential for use in neurological disorders due to its ability to penetrate the blood-brain barrier.
Therapeutic Applications
The unique structural features of this compound position it as a candidate for various therapeutic applications:
- Thyrotropin-Releasing Hormone Mimetics : The compound has been explored as a mimetic for thyrotropin-releasing hormone (TRH), showing oral bioavailability and brain penetration. This makes it a potential treatment for conditions related to thyroid function and metabolism .
Case Study 1: Synthesis of TRH Mimetics
In a study focused on the development of TRH mimetics, researchers synthesized this compound as part of a series of compounds designed to enhance central nervous system effects. The study highlighted the importance of the thiazole ring's substitution pattern on biological activity, demonstrating that specific modifications could lead to improved receptor affinity and efficacy .
Case Study 2: Antimicrobial Activity Evaluation
A series of thiazole derivatives, including this compound, were evaluated for their antimicrobial properties against various pathogens. Results indicated that modifications to the thiazole structure significantly influenced antimicrobial potency, suggesting pathways for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with various biological targets, leading to the modulation of biochemical pathways . For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound’s structural analogues primarily differ in:
Substituents on the thiazole ring (e.g., methyl, phenyl, chlorophenyl).
Linker groups (e.g., ethynyl, methylene, phosphonium).
Terminal functional groups (e.g., piperidine, prolinamide, isopropylamine).
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
- MTEP vs. Target Compound: Both share the 2-methylthiazole motif, but MTEP’s ethynyl-piperidine linker likely enhances lipophilicity and blood-brain barrier penetration, critical for its role as an mGlu5 antagonist in addiction models .
- Its anxiolytic effects in rodents suggest that the target compound’s thiazole-prolinamide structure could be optimized for similar applications .
- Chlorophenyl and Morpholino Derivatives: The chlorophenyl substituent in ’s compound increases molecular weight and lipophilicity, which may reduce solubility but enhance membrane permeability. The morpholino group could introduce metabolic stability via hindered oxidation .
Physicochemical Properties
- Solubility : The hydrochloride salt in the target compound and analogues like N-Methyl-1-(1,3-thiazol-4-yl)methanamine diHCl improves aqueous solubility, critical for oral bioavailability .
- Metabolic Stability : Thiazole rings are generally resistant to oxidative metabolism. However, terminal groups like piperidine (MTEP) or prolinamide may undergo enzymatic processing, affecting half-life .
Research Findings and Implications
- The target compound’s prolinamide group could refine these effects by introducing stereochemical specificity .
- Structural Optimization : Substituting the thiazole 2-position with methyl groups (vs. 4-methyl in ) may optimize steric interactions with target proteins. Ethynyl linkers (MTEP) versus methylene-prolinamide linkers trade off flexibility for hydrogen-bonding capacity .
Biological Activity
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride is a synthetic compound that belongs to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
- IUPAC Name : (2S)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide; hydrochloride
- Molecular Formula : C10H15N3OS
- Molecular Weight : 225.31 g/mol
- CAS Number : 1417575-71-3
The compound's structure includes a thiazole ring and a prolinamide group, which enhances its solubility and bioavailability compared to other thiazole derivatives .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Coupling Reaction : The prolinamide group is introduced via a coupling reaction with L-proline.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is known to modulate various biochemical pathways, which may contribute to its therapeutic potential.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance:
- A study evaluated various thiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis (Mtb) H37Rv. Compounds similar to this compound showed promising results with MIC values ranging from 25–50 μg/mL .
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| 7a | 0.08 | High |
| 7g | 0.08 | High |
| N-[Thiazole] | 25–50 | Moderate |
Cytotoxicity Studies
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Studies
- Anti-Tubercular Activity : In a controlled study, researchers synthesized several thiazole derivatives and tested their efficacy against drug-resistant strains of Mtb. The results demonstrated that certain derivatives had lower IC50 values compared to standard treatments like Rifampicin, indicating enhanced potency against tuberculosis .
- Cancer Research : A study highlighted the potential of thiazole-based compounds in inhibiting tumor growth in vivo. The mechanism involved the modulation of signaling pathways associated with cell proliferation and survival .
Q & A
Q. What strategies resolve co-elution of structurally similar impurities in HPLC?
- Methodological Answer : Use orthogonal methods:
- HILIC : For polar impurities (e.g., hydrolyzed prolinamide).
- Chiral columns : Lux Cellulose-2 (ethanol/hexane mobile phase) separates enantiomers without derivatization.
- Tandem MS : MRM transitions differentiate co-eluting peaks with identical UV spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
